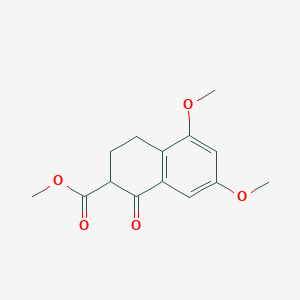
Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-ジメトキシ-1-オキソ-1,2,3,4-テトラヒドロナフタレン-2-カルボン酸メチルは、分子式がC14H16O5の化学化合物です。これは、メトキシ基とカルボン酸エステルが存在することを特徴とする、ナフタレン誘導体です。
準備方法
合成経路と反応条件
5,7-ジメトキシ-1-オキソ-1,2,3,4-テトラヒドロナフタレン-2-カルボン酸メチルの合成は、通常、適切なナフタレン誘導体とメトキシ基およびエステル化剤との反応を含みます。 一般的な方法の1つは、5,7-ジメトキシ-1-テトラロンを原料として使用し、酸触媒の存在下でメタノールとエステル化して目的の化合物を生成する方法です .
工業的製造方法
この化合物の工業的製造には、効率的で一貫した生産を確実にするために連続式反応器を使用する、大規模なエステル化プロセスが含まれる場合があります。反応条件は、硫酸またはp-トルエンスルホン酸などの触媒の使用を伴い、高い収率と純度を達成するように最適化されます。
化学反応の分析
反応の種類
5,7-ジメトキシ-1-オキソ-1,2,3,4-テトラヒドロナフタレン-2-カルボン酸メチルは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するキノンまたはその他の酸化された誘導体を形成するために酸化される可能性があります。
還元: 還元反応は、カルボニル基をヒドロキシル基に変換し、アルコール誘導体を形成することができます。
置換: メトキシ基は、求核置換反応によって他の官能基と置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: メトキシドナトリウム(NaOMe)またはtert-ブトキシドカリウム(KOtBu)などの求核剤を置換反応に使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生成する可能性がありますが、還元はアルコールを生成する可能性があります。置換反応はさまざまな官能基を導入することができ、さまざまな誘導体につながります。
科学研究の用途
5,7-ジメトキシ-1-オキソ-1,2,3,4-テトラヒドロナフタレン-2-カルボン酸メチルは、いくつかの科学研究の用途があります。
化学: より複雑な有機分子の合成における中間体として、およびさまざまな誘導体の調製のための原料として使用されます。
生物学: この化合物の誘導体は、生物活性を示す可能性があり、創薬と開発の候補となっています。
産業: 特定の特性を持つ特殊化学薬品や材料の製造に使用できます。
科学的研究の応用
Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
5,7-ジメトキシ-1-オキソ-1,2,3,4-テトラヒドロナフタレン-2-カルボン酸メチルが効果を発揮するメカニズムは、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に作用し、その活性を調節し、さまざまな生理学的効果をもたらす可能性があります。関係する経路には、シグナル伝達、代謝プロセス、遺伝子発現調節が含まれる場合があります。
類似の化合物との比較
類似の化合物
- 1-オキソ-1,2,3,4-テトラヒドロナフタレン-2-カルボン酸メチル
- 1-オキソ-2-メチル-6,7-ジメトキシ-1,2-ジヒドロイソキノリン
- 6,7-ジメトキシ-1-メチル-2-オキソ-1,2-ジヒドロキノキサリン-3-イルプロピオンヒドラジド
独自性
5,7-ジメトキシ-1-オキソ-1,2,3,4-テトラヒドロナフタレン-2-カルボン酸メチルは、ナフタレン環における特定の置換パターンにより、独特の化学的および物理的特性を与え、独自性を備えています。この独自性は、他の同様の化合物が適していない特定の用途において、この化合物を価値あるものにします。
類似化合物との比較
Similar Compounds
- Methyl 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- 1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline
- 6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide
Uniqueness
Methyl 5,7-dimethoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
分子式 |
C14H16O5 |
|---|---|
分子量 |
264.27 g/mol |
IUPAC名 |
methyl 5,7-dimethoxy-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H16O5/c1-17-8-6-11-9(12(7-8)18-2)4-5-10(13(11)15)14(16)19-3/h6-7,10H,4-5H2,1-3H3 |
InChIキー |
BVCHMEZFKVBCRF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CCC(C2=O)C(=O)OC)C(=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11850435.png)
![5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11850444.png)

![(2,6-dimethyl-4-oxochromeno[3,4-d][1,3]oxazol-7-yl) acetate](/img/structure/B11850466.png)

![benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850477.png)
![tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11850480.png)

![7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline](/img/structure/B11850494.png)




![2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11850532.png)
